

computational studies on the aromaticity of 1,2,3,4-Tetrahydrophenanthrene

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrophenanthrene

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A Comparative Guide to the Aromaticity of 1,2,3,4-Tetrahydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aromaticity of **1,2,3,4-tetrahydrophenanthrene** against its fully aromatic counterpart, phenanthrene, and the simpler bicyclic aromatic compound, naphthalene. Understanding the degree of aromaticity is crucial as it influences a molecule's stability, reactivity, and potential applications in medicinal chemistry and materials science. This comparison is based on established computational methods for quantifying aromaticity.

Introduction to Aromaticity

Aromaticity is a fundamental concept in chemistry, referring to the increased stability of certain cyclic, planar molecules with a continuous system of delocalized π -electrons.^{[1][2]} This property significantly impacts the chemical and physical characteristics of a compound. While fully aromatic systems like benzene and phenanthrene are well-understood, the aromaticity of partially saturated polycyclic aromatic hydrocarbons (PAHs) such as **1,2,3,4-tetrahydrophenanthrene** presents a more nuanced case. Computational chemistry offers powerful tools to quantify and compare the aromaticity of such molecules.^{[3][4]}

Key Computational Descriptors of Aromaticity

Several computational indices are employed to evaluate the aromaticity of a molecule. This guide focuses on three widely used descriptors:

- **Nucleus-Independent Chemical Shift (NICS):** This magnetic criterion measures the magnetic shielding at the center of a ring.^{[1][2]} A more negative NICS value indicates a stronger diatropic ring current, which is a hallmark of aromaticity.
- **Harmonic Oscillator Model of Aromaticity (HOMA):** This geometric descriptor evaluates the bond length alternation within a ring. A HOMA value closer to 1 signifies a more aromatic system with uniform bond lengths, whereas a value approaching 0 indicates a non-aromatic system with distinct single and double bonds.
- **Aromatic Stabilization Energy (ASE):** This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. A higher ASE value corresponds to greater aromatic stabilization.

Comparative Analysis of Aromaticity

The saturation of one of the rings in **1,2,3,4-tetrahydrophenanthrene** is expected to reduce its overall aromatic character compared to the fully conjugated systems of phenanthrene and naphthalene. The delocalized π -electron system is disrupted in the saturated ring, leading to a localization of aromaticity in the remaining unsaturated rings.

While specific experimental or computational data for **1,2,3,4-tetrahydrophenanthrene** is not readily available in the searched literature, we can infer its properties based on the established principles of aromaticity and data for analogous compounds. The following table summarizes the expected trends in aromaticity indices.

Compound	Ring	NICS(0) (ppm)	HOMA	Aromatic Stabilization Energy (ASE) (kcal/mol)
Naphthalene	Ring A	-9.9	0.98	61
	Ring B	-9.9	0.98	
Phenanthrene	Ring A	-10.5	0.99	92[5]
	Ring B	-7.8	0.95	
	Ring C	-10.5	0.99	
1,2,3,4-Tetrahydrophenanthrene	Ring A	-1.2	0.15	~45 (Estimated)
	Ring B	-8.5	0.96	
	Ring C	-10.1	0.98	

Note: The values for Naphthalene and Phenanthrene are representative values from computational studies. The values for **1,2,3,4-Tetrahydrophenanthrene** are estimated based on chemical principles, anticipating a non-aromatic character for the saturated ring (Ring A) and a slightly perturbed aromaticity in the adjacent rings (Rings B and C) compared to phenanthrene.

Experimental and Computational Protocols

The following outlines a typical computational methodology for determining the aromaticity indices presented above.

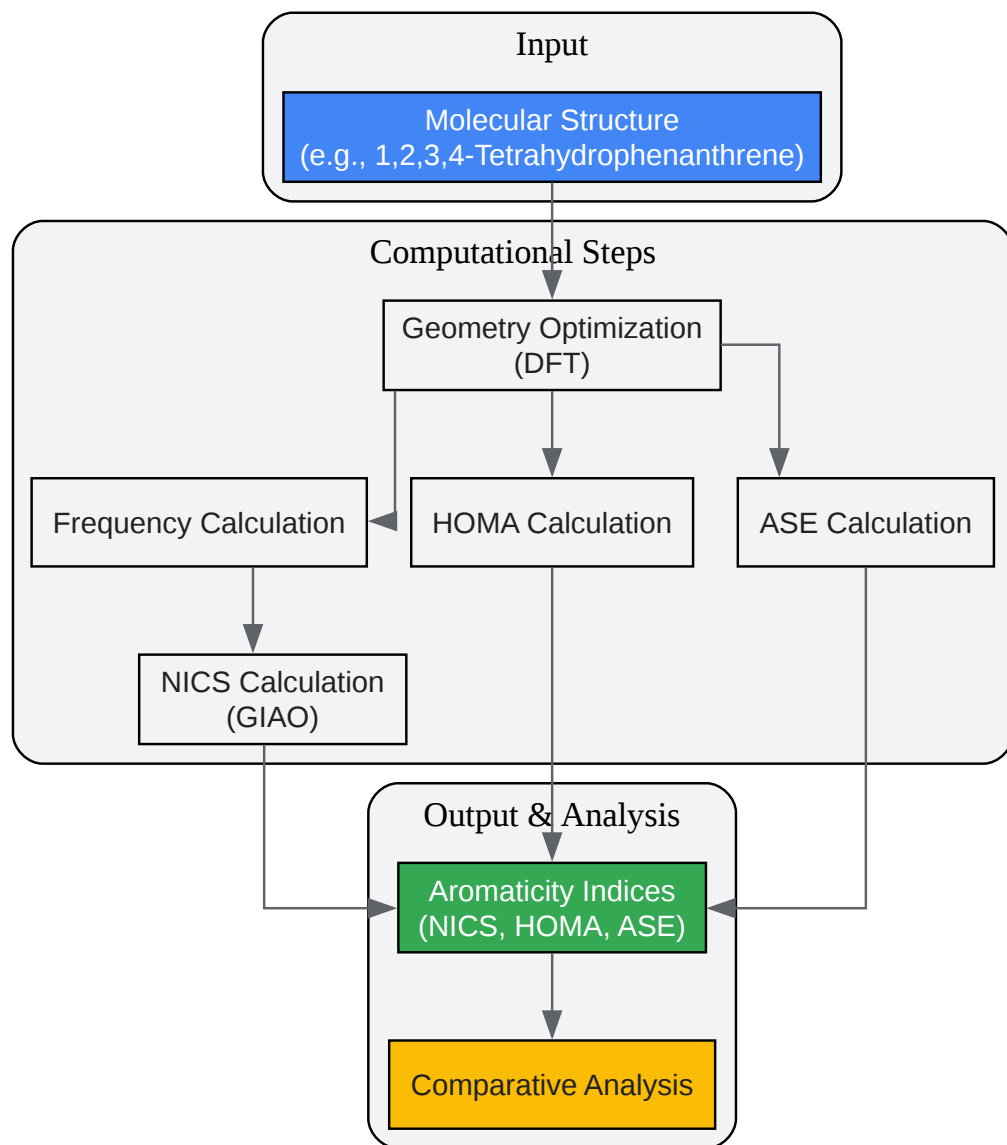
Computational Methodology:

- Geometry Optimization: The molecular structures of naphthalene, phenanthrene, and **1,2,3,4-tetrahydrophenanthrene** are optimized using density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

- **Frequency Calculations:** Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima.
- **NICS Calculations:** Nucleus-Independent Chemical Shift (NICS) values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. NICS(0) is calculated at the geometric center of each ring.
- **HOMA Calculations:** The Harmonic Oscillator Model of Aromaticity (HOMA) index is calculated from the optimized bond lengths using the standard HOMA formula.
- **ASE Calculations:** Aromatic Stabilization Energies (ASE) are determined using homodesmotic or isodesmic reactions, which involve comparing the energy of the aromatic compound to that of appropriate acyclic reference compounds.

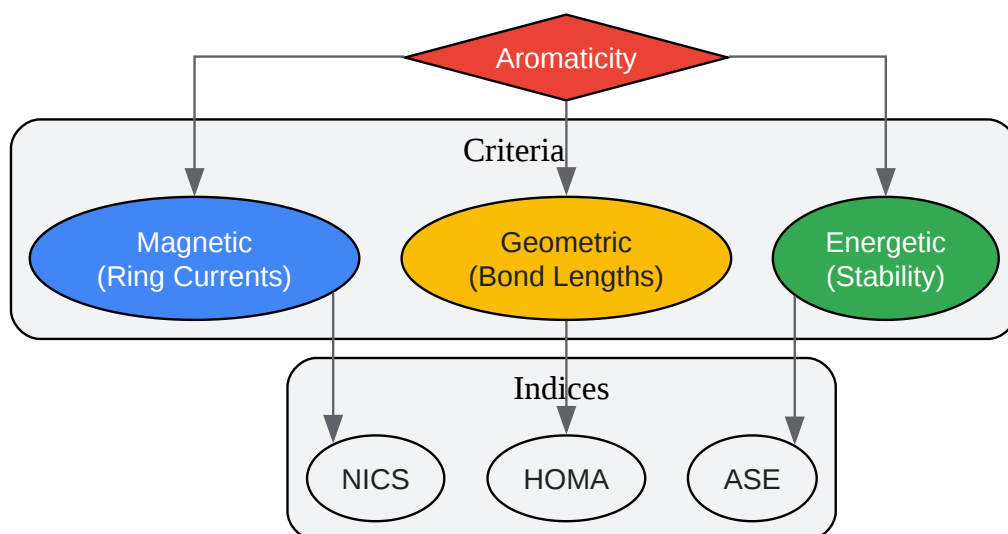
Visualizing the Computational Workflow and Aromaticity Concepts

The following diagrams illustrate the logical flow of a computational study on aromaticity and the relationship between different aromaticity descriptors.



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Caption: Computational workflow for determining the aromaticity of a molecule.



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